molecular formula C17H19N3O6 B12103158 Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-

Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-

Cat. No.: B12103158
M. Wt: 361.3 g/mol
InChI Key: NAPFQFDTLKSGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group linked to a pyrimidine ring substituted with a 2-C-methyl-beta-D-arabinofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- involves multiple steps. One common method includes the reaction of Methyllithium with Cytidine, N-benzoyl-2-deoxy-2-oxo-3,5-O-[1,1,3,3-tetrakis(1-Methylethyl)-1,3-disiloxanediyl]-. This reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine (TEA), which facilitate the formation of various substituted products .

Major Products

Scientific Research Applications

Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. For example, it has been shown to induce apoptosis in certain cancer cell lines by targeting specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine analogs, such as:

Uniqueness

What sets Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]- apart is its unique combination of a benzamide group with a pyrimidine ring substituted with a 2-C-methyl-beta-D-arabinofuranosyl moiety

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H19N3O6/c1-17(25)13(22)11(9-21)26-15(17)20-8-7-12(19-16(20)24)18-14(23)10-5-3-2-4-6-10/h2-8,11,13,15,21-22,25H,9H2,1H3,(H,18,19,23,24)

InChI Key

NAPFQFDTLKSGHO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.